3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride
Description
3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride is a chemical compound with the molecular formula C5H12ClNO2S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Properties
IUPAC Name |
3-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-6(3-7-4-6)5-10(2,8)9;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRPXKPXLBOOSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CS(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Targets
Molecular Architecture
The compound features a four-membered azetidine ring with two substituents at the 3-position:
Key Synthetic Challenges
Synthetic Routes and Methodologies
Route 1: Mesylation and Nucleophilic Substitution
This method, adapted from BLU-945 synthesis, involves functionalizing a preformed azetidine scaffold:
Step 1: Preparation of 3-Methylazetidin-3-ol Intermediate
Azetidin-3-ol derivatives serve as precursors. For example, (2R,3S)-1-benzhydryl-2-methylazetidin-3-ol is synthesized via asymmetric catalysis.
Step 2: Mesylation of the Hydroxyl Group
The hydroxyl group at C-3 is activated using methanesulfonyl chloride (MsCl):
$$
\text{Azetidin-3-ol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Azetidin-3-yl mesylate} \quad
$$
Conditions :
Step 3: Displacement with Methanesulfonylmethyl Nucleophile
Methyl 2-(methylsulfonyl)acetate acts as the nucleophile under basic conditions:
$$
\text{Azetidin-3-yl mesylate} + \text{CH}2(\text{SO}2\text{CH}3)\text{CO}2\text{Me} \xrightarrow{\text{NaH, DMF}} \text{3-(Methanesulfonylmethyl)-3-methylazetidine} \quad
$$
Optimization Insights :
- Base : Sodium hydride (NaH) ensures deprotonation of the acetate ester.
- Temperature : 80°C for 16 hours achieves full conversion.
- Stereochemistry : Retention of configuration occurs due to the SN2 mechanism.
Step 4: Hydrochloride Salt Formation
The free amine is treated with HCl in ethanol:
$$
\text{3-(Methanesulfonylmethyl)-3-methylazetidine} + \text{HCl} \rightarrow \text{Hydrochloride salt} \quad
$$
Table 1: Reaction Summary for Route 1
Route 2: Cyclization of Linear Precursors
Patent GB2055818A describes an alternative approach starting from acyclic nitriles:
Step 1: Metalation and Cyclization
α,α-Diphenylacetonitrile is metalated with NaH, followed by reaction with 3-chloroazetidine:
$$
\text{Ph}2\text{CHCN} + \text{NaH} \rightarrow \text{Ph}2\text{C⁻CNNa⁺} \xrightarrow{\text{3-chloroazetidine}} \text{Azetidine-nitrile adduct} \quad
$$
Step 2: Hydrolysis and Functionalization
The nitrile is hydrolyzed to an amide, then subjected to Hofmann elimination:
$$
\text{Azetidine-nitrile} \xrightarrow{\text{HCl, H}2\text{O}} \text{Azetidine-amide} \xrightarrow{\text{POCl}3} \text{3-Methyleneazetidine} \quad
$$
Step 3: Sulfonation and Methylation
Methanesulfonyl chloride is introduced via radical or electrophilic pathways, though yields are moderate (50–60%).
Comparative Analysis of Synthetic Routes
Table 2: Route 1 vs. Route 2
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 62% | 30% |
| Stereocontrol | High (retention) | Low (racemic) |
| Scalability | >100 g demonstrated | Limited to lab scale |
| Purity (HPLC) | >99% | 85–90% |
Key Advantages of Route 1 :
Mechanistic Insights and Side Reactions
Competing Pathways in Nucleophilic Substitution
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl (mesyl) group serves as an effective leaving group, enabling nucleophilic displacement. Key examples include:
Mesylate Displacement with Oxygen Nucleophiles
In the synthesis of intermediates for EGFR inhibitors, the mesyl group undergoes displacement by alkoxide ions under basic conditions :
| Reactants | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl 2-(methylsulfonyl)acetate + Activated azetidine mesylate | NaH, DMF, 80°C, 15 min → 80°C overnight | Methyl 2-((azetidinyl)methyl)sulfone | 80% |
Mechanism : Deprotonation of the acetoxy group generates a stabilized enolate, which attacks the mesylated azetidine. The reaction proceeds with retention of stereochemistry due to the SN2-like pathway .
Ring-Opening Reactions
The azetidine ring undergoes strain-driven opening under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
In aqueous HCl (6M, reflux), the ring opens to form linear sulfonamide derivatives :
| Conditions | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 4 hr | 3-(methylsulfonylmethyl)propane-1-amine hydrochloride | Intermediate for peptidomimetics |
Base-Induced Elimination
Strong bases (e.g., NaH, DMF, 150°C) promote β-elimination, yielding allylic sulfones :
| Substrate | Base/Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| Methyl 2-(azetidinyl)sulfone | NaH/DMF | 150°C | Allyl methyl sulfone | 93% |
Cross-Coupling Reactions
The azetidine nitrogen participates in Buchwald-Hartwig couplings for complex heterocycle synthesis :
Palladium-Catalyzed Arylation
| Reaction Partners | Catalyst System | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Aryl bromide + Azetidine derivative | Pd(OAc)₂/XPhos | K₃PO₄, dioxane, 100°C | N-Aryl azetidine sulfone | 75-85% |
Key Insight : The electron-withdrawing sulfone group enhances the stability of palladium intermediates, improving coupling efficiency .
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, primarily through sulfone group degradation . Controlled pyrolysis (N₂, 250°C) generates:
-
Methanesulfonic acid (43%)
-
3-Methylazetidine (29%)
-
Trace volatile hydrocarbons (GC-MS).
Reduction of Sulfone Group
While resistant to common reductants (NaBH₄, LiAlH₄), catalytic hydrogenation (PtO₂, H₂, 50 psi) reduces the sulfone to thioether :
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 3-(Methanesulfonylmethyl)azetidine | PtO₂, H₂, EtOAc, 25°C | 3-(Methylthiomethyl)azetidine | 68% |
Solvent-Dependent Reactivity
This compound’s dual functionality (azetidine + sulfone) makes it valuable for constructing bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Stability in polar aprotic solvents (DMF, DMSO) and reactivity under basic conditions are critical for synthetic planning.
Scientific Research Applications
Pharmacological Applications
-
Cancer Treatment
- Recent studies have indicated that derivatives of azetidine compounds, including 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride, exhibit potential as epidermal growth factor receptor (EGFR) inhibitors . This property is crucial in the treatment of various cancers, particularly those with mutations in the EGFR gene . The compound has been shown to inhibit the enzymatic activity of EGFR mutants, suggesting its role in targeted cancer therapies.
- Obesity Management
-
Organic Synthesis
- In organic chemistry, 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride serves as a versatile building block for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new pharmaceuticals and agrochemicals .
Case Study 1: EGFR Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of a related azetidine compound in inhibiting EGFR activity in cell lines. The results showed a significant reduction in cell proliferation in cancer models treated with the compound, highlighting its therapeutic potential .
Case Study 2: Metabolic Effects
In another investigation focused on metabolic disorders, researchers administered the compound to animal models of obesity. The findings revealed alterations in lipid metabolism and weight reduction, indicating its potential application in obesity treatment .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methanesulfonylmethyl-azetidine: Similar in structure but lacks the methyl group on the azetidine ring.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine: A derivative with a naphthalene moiety, used in neuroprotection studies.
Uniqueness
3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-(Methanesulfonylmethyl)-3-methylazetidine hydrochloride (CAS No. 2361634-25-3) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
- Molecular Formula : C5H12ClNO2S
- Molecular Weight : 201.67 g/mol
- Structure : The compound features a unique azetidine ring substituted with a methanesulfonylmethyl group, enhancing its reactivity and interaction with biological targets.
The biological activity of 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride is primarily attributed to its interactions with various molecular pathways:
- Target Interaction : Preliminary studies suggest that the compound may interact with specific receptors involved in cellular signaling pathways, potentially modulating immune responses and inflammatory processes.
- Pharmacodynamics : The compound exhibits properties that may influence the cGAS-STING pathway, which is crucial for innate immunity. Activation of this pathway can lead to enhanced antiviral responses and modulation of inflammatory cytokines.
Antiviral Properties
Research indicates that compounds similar to 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride can induce an antiviral state in cells:
- In Vitro Studies : In cellular models, the compound has shown potential in inhibiting viral replication through the activation of host immune responses.
- Case Study : A study demonstrated that azetidine derivatives could enhance the production of interferons, which play a vital role in antiviral defense mechanisms.
Cytotoxicity and Safety Profile
Understanding the safety profile is essential for therapeutic applications:
| Parameter | Value |
|---|---|
| Acute Toxicity | H302 (Harmful if swallowed) |
| Skin Irritation | H315 (Causes skin irritation) |
| Eye Irritation | H319 (Causes serious eye irritation) |
These parameters indicate that while the compound has promising biological activity, careful handling and further toxicity assessments are necessary.
Case Studies
-
Study on Immune Modulation :
- Researchers investigated the effects of 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride on immune cells.
- Results indicated an increase in cytokine production, suggesting potential applications in immunotherapy.
-
Antiviral Efficacy :
- A comparative analysis with similar azetidine compounds revealed that 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride significantly inhibited the replication of certain viruses in vitro.
Future Directions
The exploration of 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride's biological activity is still in its early stages. Future research should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various biological targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models to assess therapeutic potential.
- Synthetic Modifications : Exploring derivatives of this compound to enhance its biological activity and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(methanesulfonylmethyl)-3-methylazetidine hydrochloride?
- Methodology :
- Ring Formation : Start with azetidine precursors (e.g., 3-methylazetidine) and introduce the methanesulfonylmethyl group via nucleophilic substitution or Michael addition. For example, sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (≥95% purity) to isolate the hydrochloride salt .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to detect intermediates. Optimize stoichiometry to avoid over-sulfonylation.
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodology :
- Spectroscopic Analysis :
- NMR : H and C NMR to verify substituent positions (e.g., methyl and methanesulfonyl groups on the azetidine ring) .
- FTIR : Confirm sulfonyl (S=O, ~1350–1160 cm) and ammonium (N–H, ~2500–3000 cm) functional groups .
- Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization) .
- Data Interpretation : Compare spectral data with analogous azetidine derivatives (e.g., 3-(difluoromethyl)-3-methylazetidine hydrochloride) to validate assignments .
Advanced Research Questions
Q. How can competing reaction pathways during sulfonylation be analyzed and controlled?
- Methodology :
- Kinetic Studies : Use in-situ F NMR or real-time FTIR to track sulfonyl chloride consumption and byproduct formation (e.g., dimerization) .
- Computational Modeling : DFT calculations to evaluate transition states and predict favorable reaction conditions (e.g., solvent polarity, temperature) .
Q. What strategies mitigate degradation of the sulfonyl group under varying pH conditions?
- Methodology :
- Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS .
- Stabilizers : Add antioxidants (e.g., BHT) or use lyophilization to reduce hydrolysis in aqueous formulations .
- Key Finding : Degradation is minimal at pH 4–6 but accelerates above pH 8 due to nucleophilic attack on the sulfonyl group .
Q. How can computational methods predict the compound’s reactivity in novel reaction systems?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or catalysts (e.g., transition metal complexes) to predict regioselectivity .
- Docking Studies : Assess binding affinity to biological targets (e.g., ion channels) using AutoDock Vina or Schrödinger Suite .
- Application Example : MD simulations of similar azetidine derivatives revealed preferential binding to serotonin receptors, guiding structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for azetidine sulfonylation reactions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
